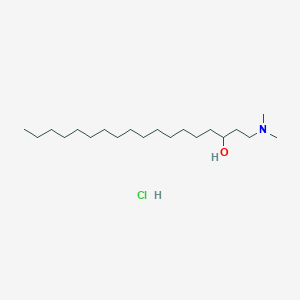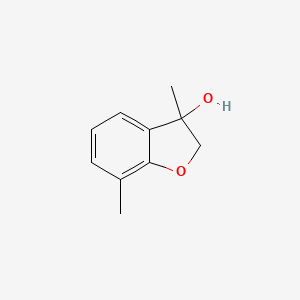
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol is a chemical compound with the molecular formula C10H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is also known by other names such as 3-Hydroxycarbofuran phenol and Carbofuran-3-hydroxy-7-phenol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol typically involves the cyclization of appropriately functionalized precursors. One common method is the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another approach involves the use of palladium or platinum-catalyzed ring closure reactions . Additionally, photolytic cyclization of α-phenylketones and gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with 1,3-dicarbonyl substrates are also employed .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viruses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol, known for its wide range of biological activities.
3-Hydroxycarbofuran phenol: A closely related compound with similar chemical structure and properties.
Carbofuran-3-hydroxy-7-phenol: Another similar compound with comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
88112-03-2 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3,7-dimethyl-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-8-9(7)12-6-10(8,2)11/h3-5,11H,6H2,1-2H3 |
Clé InChI |
DWRLHBLXCMOJGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(CO2)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


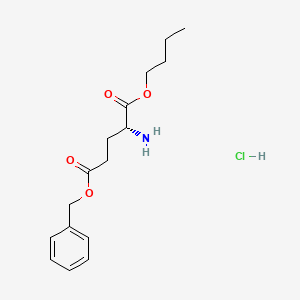
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
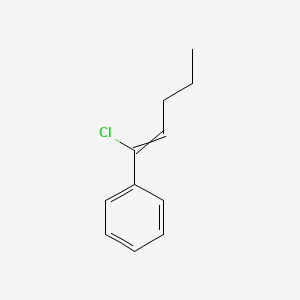
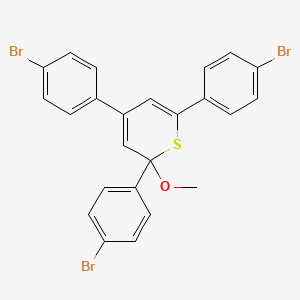
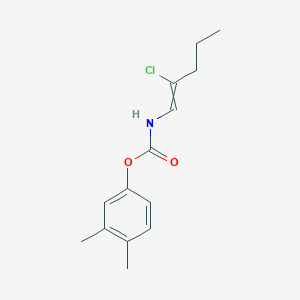
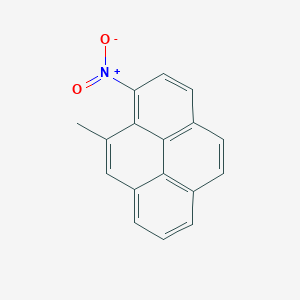
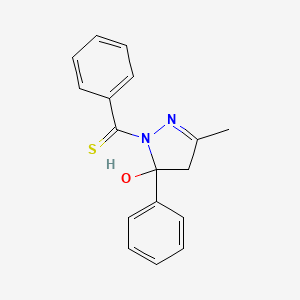

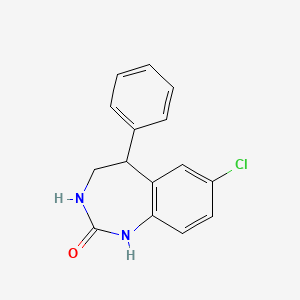
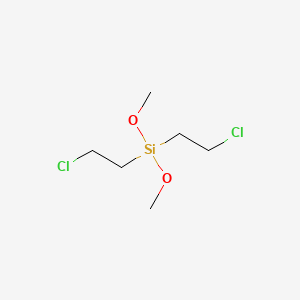
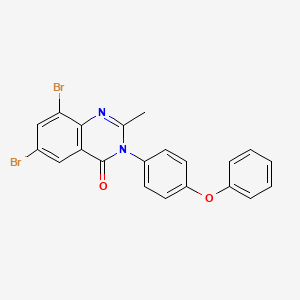
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
